molecular formula C20H32O6 B031423 20-Hydroxy-PGE2 CAS No. 57930-95-7

20-Hydroxy-PGE2

Cat. No. B031423
CAS RN: 57930-95-7
M. Wt: 368.5 g/mol
InChI Key: AZIGEYVZEVXWAD-NZGURKHLSA-N
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Description

Synthesis Analysis

20-HETE is synthesized from arachidonic acid primarily by enzymes CYP4A11 and CYP4F2 in human liver and kidney (Powell et al., 1998). Additionally, it has been found that cyclooxygenase (COX) enzymes can metabolize 20-HETE, leading to the formation of various vasoactive metabolites (Schwartzman et al., 1989).

Molecular Structure Analysis

20-Hydroxyecdysone (20E), a structurally similar compound to 20-HETE, has been shown to exist in two different orthorhombic crystalline forms through X-ray crystallography. These forms are characterized by different degrees of freedom in their internal rotation around specific bonds (Báthori et al., 2000).

Chemical Reactions and Properties

20-HETE can be converted to various compounds, including 20-OH-PGE2 and 20-COOH-AA, through metabolic pathways involving COX enzymes. These metabolites exhibit properties such as vasodilation or vasoconstriction depending on the specific tissue and conditions (Fang et al., 2006).

Scientific Research Applications

  • Adipogenesis and Lipid Accumulation : 20-Hydroxy-PGE2 plays a key role in increasing adipogenesis and lipid accumulation in mesenchymal stem cell-derived adipocytes. This process is notably influenced by its COX-2-dependent metabolite (Kim et al., 2013).

  • Kidney Function and Blood Pressure Regulation : It's critical in regulating kidney circulation and electrolyte excretion, significantly affecting blood pressure homeostasis through interactions with other bodily substances (Mcgiff & Quilley, 1999). It also plays a complex role in blood pressure regulation, affecting both antihypertensive mechanisms and pressor effects (Wu et al., 2014).

  • Vascular and Pulmonary Effects : It induces constriction in newborn piglet pulmonary resistance-level arteries, an effect modulated by interactions with the COX-prostaglandin pathway (Fuloria et al., 2004).

  • Immune System Enhancement : In the cotton bollworm, 20-hydroxyecdysone enhances humoral immunity, promoting antibacterial activities and pattern recognition receptor expression (Wang et al., 2014).

  • Genetic and Cellular Functions : It inhibits insect cell growth by arresting cells in G2/M phase, with certain genes potentially playing a role in this genetic cascade (Siaussat et al., 2004). Also, it triggers programmed cell death in silkworm anterior silk glands by increasing intracellular Ca2+ levels (Manaboon et al., 2009).

  • Reproductive Functions : CYP4F21, a sheep homolog to human CYP4F8, is likely involved in the reproductive function of biosynthesizing 20-hydroxy-PGE1 and 20-hydroxy-PGE2 (Bylund & Oliw, 2001).

  • Influence on Insect and Plant Interaction : Phytoecdysteroids in spinach, which include 20-hydroxyecdysone, provide a mechanism for nematode resistance, potentially offering a novel defense against plant-parasitic nematodes (Soriano et al., 2004).

  • Pathogenesis of Hypertension : Urinary 20-Hydroxyeicosatetraenoic Acid (a metabolite of 20-Hydroxy-PGE2) is associated with vascular endothelial dysfunction in humans, potentially contributing to hypertension's pathogenesis (Ward et al., 2004).

Safety And Hazards

20-Hydroxy-PGE2 is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of inhalation, move the victim into fresh air . If breathing is difficult, give oxygen . If not breathing, give artificial respiration .

Future Directions

The future directions of 20-Hydroxy-PGE2 research could involve further investigation into its role in various biological processes. For instance, one study found that pancreatic cancer cells undergoing cell death treatment activated dendritic cells more efficiently than those treated with other compounds . This suggests that 20-Hydroxy-PGE2 could have potential applications in cancer treatment .

properties

IUPAC Name

(Z)-7-[(1R,2R,3R)-2-[(E,3S)-3,8-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O6/c21-13-7-3-4-8-15(22)11-12-17-16(18(23)14-19(17)24)9-5-1-2-6-10-20(25)26/h1,5,11-12,15-17,19,21-22,24H,2-4,6-10,13-14H2,(H,25,26)/b5-1-,12-11+/t15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIGEYVZEVXWAD-NZGURKHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(CCCCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](CCCCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316974
Record name 20-Hydroxy-PGE2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 20-Hydroxy-PGE2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003247
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

20-Hydroxy-PGE2

CAS RN

57930-95-7
Record name 20-Hydroxy-PGE2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57930-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 20-Hydroxyprostaglandin E2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057930957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-Hydroxy-PGE2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20-Hydroxyprostaglandin E2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DUQ67RPB3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 20-Hydroxy-PGE2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003247
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
EH Oliw - Acta physiologica scandinavica, 1987 - Wiley Online Library
Microsomes were prepared from the ampullary muscosa of ram ductus deferens. The microsomal fraction was supplemented with 1 mM NADPH and was found to metabolize PGE 2 to …
Number of citations: 2 onlinelibrary.wiley.com
J Bylund, EH Oliw - Archives of Biochemistry and Biophysics, 2001 - Elsevier
… Ram semen contains large amounts 20-hydroxyPGE1 and 20-hydroxy-PGE2. The total concentration of PGE in pooled ram semen is about 0.2–0.3 mM, divided into 68% PGE1, 14% …
Number of citations: 16 www.sciencedirect.com
WS Powell - Methods in Enzymology, 1982 - Elsevier
… The methyl esters of 19- and 20-hydroxy-PGE2 are converted to the corresponding trimethylsilyl ether derivatives of PGBz by treatment with Tri-Sil Z (8/.d) for 5 min at 60 , followed by …
Number of citations: 4 www.sciencedirect.com
X Fang, FM Faraci, TL Kaduce, S Harmon, ML Modrick… - 2006 - journals.physiology.org
… Materials ------ 20-HETE, 14,15-epoxyeicosatrienoic acid (14,15-EET), 20-hydroxyPGE2 (20-OH-PGE2) and enzyme immunoassay (EIA) kits for PGE2 and 6-keto-PGF1α were …
Number of citations: 0 journals.physiology.org
N Nagata, Y Hamasaki, S Inagaki… - The FASEB …, 2021 - Wiley Online Library
… Interestingly, we observed an increase in 20- hydroxy- PGE2 and 17- H ETE in AD patient urine but not … 20- hydroxy- PGE2 and 17- H ETE are produced by CYP4F2117 and CYP1A1,29 …
Number of citations: 7 faseb.onlinelibrary.wiley.com
S YAMAMOTO, E KUSUNOSE, K OGITA… - The Journal of …, 1984 - academic.oup.com
… To identify the product of PGE2 hydroxylation, GC/MS was used, because an authentic sample of 20-hydroxy PGE2 was not available. Prior to GC/MS, the product of PGE2 …
Number of citations: 84 academic.oup.com
AB Chaves-Filho, LS Diniz, RS Santos, RS Lima… - Free Radical Biology …, 2023 - Elsevier
Amyotrophic lateral sclerosis (ALS) is a neurodegenerative disease characterized by progressive loss of motor neurons, systemic hypermetabolism, and inflammation. In this context, …
Number of citations: 7 www.sciencedirect.com
Y Morita, M Kurano, E Sakai, M Sawabe, J Aoki… - Journal of Lipid …, 2021 - ASBMB
… Among them, 20-hydroxy-PGE2, lyso-PAF, DHA, and AA increased significantly in the pyuria sample and 20-hydroxy-PGE2 increased in the hematuria sample after several hours; these …
Number of citations: 10 www.jlr.org
Y Kobayashi, T Nakamura, K Kobayashi… - Journal of Veterinary …, 2020 - jstage.jst.go.jp
… Indeed we detected PGE2 or its metabolites, 20-hydroxy-PGE2, tetranor-PGEM and PGA2 in cat urines. Cystocentesis might stimulate the production of these lipids. Third, preservation …
Number of citations: 5 www.jstage.jst.go.jp
J Bylund - 2000 - diva-portal.org
… Microsomes of ovine seminal vesicles metabolize PGE2 into 20-hydroxy-PGE2 slowly with a Km value of about 0.1 mM (96). Most other species studied have relatively low …
Number of citations: 3 www.diva-portal.org

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